Terephthalic Acid

描述

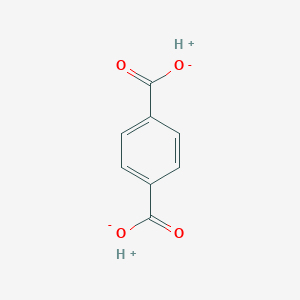

Structure

2D Structure

3D Structure

属性

IUPAC Name |

terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-05-1 | |

| Record name | Polyterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026080 | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °C, 500 °F (260 °C) (Open cup) | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals or powder | |

CAS No. |

100-21-0, 211863-90-0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEREPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7NKZ40BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies for Terephthalic Acid Production

Conventional Manufacturing Processes

The commercial production of terephthalic acid is largely dominated by the liquid-phase aerobic oxidation of para-xylene, a method that has undergone significant refinement to improve yield, purity, and economic viability.

The most widespread technology for producing this compound is the Mid-Century process, also known as the Amoco process. mdpi.comresearchgate.net This process involves the direct liquid-phase catalytic oxidation of p-xylene (B151628) with air in a solvent, typically in a homogeneous reaction medium. mdpi.com The fundamental reaction involves the oxidation of the two methyl groups on the p-xylene molecule to carboxylic acid groups.

The process begins with feeding liquid para-xylene, acetic acid as a solvent, and a catalyst system into a reactor. lcacommons.govepa.gov Compressed air is then introduced to provide the oxygen necessary for the exothermic oxidation reaction. lcacommons.gov The resulting product, crude this compound (CTA), precipitates from the acetic acid solvent due to its low solubility under the reaction conditions. sci-hub.se This slurry is then discharged from the reactor for further processing. fibre2fashion.com

The efficacy of the Amoco process hinges on a multi-component homogeneous catalyst system, typically composed of cobalt (II), manganese (II), and bromide salts dissolved in acetic acid. mdpi.comtaylorfrancis.com The metallic ions can be sourced from various salts, with acetates being preferred, while the bromide ion source can be hydrobromic acid, sodium bromide, or tetrabromoethane. mdpi.com

The oxidation of p-xylene proceeds via a free-radical mechanism. wikipedia.org The cobalt and manganese ions are crucial for catalyzing the decomposition of hydroperoxides, which are intermediates in the oxidation chain, thereby generating radicals that propagate the reaction. sci-hub.se The addition of manganese to the cobalt and bromide system leads to increased activity and selectivity. This is attributed to a rapid electron transfer reaction between cobalt(III) and manganese(II), and because manganese(III) is less prone to causing the decarboxylation of the acetic acid solvent compared to cobalt(III). taylorfrancis.com The presence of bromide is essential as it significantly increases the activity and selectivity of the catalyst, allowing the reaction to proceed efficiently without a thermal barrier. taylorfrancis.com

The Amoco process is operated under specific conditions to maximize the yield and purity of this compound. The reaction is highly exothermic, and temperature control is critical. sci-hub.se The process typically operates at temperatures between 175–225 °C and pressures of 15–30 bar. mdpi.comsci-hub.se The temperature is maintained by controlling the pressure at which the acetic acid and water mixture boils, removing heat through vaporization. epa.gov

| Parameter | Typical Range |

| Temperature | 175–225 °C |

| Pressure | 15–30 bar (approx. 217-435 psi) |

| Solvent | Acetic Acid |

| Oxidant | Air |

| Catalyst | Cobalt (II), Manganese (II), Bromide salts |

Optimization of these parameters is crucial for industrial production. For instance, higher temperatures can increase the reaction rate but may also lead to increased solvent burning and by-product formation. taylorfrancis.com The concentration of the catalyst components is also carefully controlled to ensure high conversion of p-xylene and intermediates while minimizing undesirable side reactions. researchgate.net

Despite the high efficiency of the Amoco process, the oxidation of p-xylene is not perfectly selective, leading to the formation of various by-products that contaminate the crude this compound (CTA). These impurities must be removed to produce polymer-grade purified this compound (PTA).

The primary impurity is 4-carboxybenzaldehyde (4-CBA), which is an intermediate product of the oxidation process where only one methyl group has been partially oxidized. fibre2fashion.comepo.org Other significant organic impurities include p-toluic acid, another intermediate, and benzoic acid, which can arise from decarboxylation reactions. google.comprismaneconsulting.com Colored impurities such as benzil, fluorenone, and anthraquinone can also be present, which adversely affect the quality of the final polymer product. epo.org The presence of 4-CBA is particularly problematic as it can cause undesirable coloring and thermal instability during the subsequent polymerization process to create PET. epo.org

| Impurity Name | Chemical Formula | Typical Concentration in CTA |

| 4-Carboxybenzaldehyde (4-CBA) | C₈H₆O₃ | ~3000 ppm |

| p-Toluic Acid | C₈H₈O₂ | ~500 ppm |

| Benzoic Acid | C₇H₆O₂ | Variable |

| Colored Impurities (e.g., Fluorenone) | C₁₃H₈O | ~30 ppm |

| Metal Residues (Fe, Co, Mn) | - | ~85 ppm |

The Amoco process is the foremost example of a liquid-phase oxidation technique for TPA production. researchgate.net This method is advantageous because the liquid phase (acetic acid) can effectively dissolve the p-xylene feedstock and the homogeneous catalyst, facilitating intimate contact between reactants. mdpi.com The liquid medium also aids in heat management of the highly exothermic reaction.

Research into alternative liquid-phase systems aims to mitigate some of the drawbacks of the Amoco process, such as the corrosivity of the bromide-containing acetic acid medium and the energy-intensive conditions. mdpi.com One area of investigation involves the use of CO₂-expanded liquids. rsc.org Performing the Co/Mn/Br catalyzed oxidation of p-xylene in CO₂-expanded acetic acid at temperatures lower than the traditional process (e.g., 160 °C) has been shown to increase TPA yield and purity by enhancing the conversion of intermediates like 4-carboxybenzaldehyde and p-toluic acid. rsc.org Another approach involves using supercritical water as a reaction medium, which can effectively be catalyzed by MnBr₂ with pure O₂. wikipedia.org

The crude this compound (CTA) produced from the initial oxidation step is not pure enough for direct use in polymerization. sci-hub.se It contains the aforementioned impurities that must be reduced to parts-per-million levels. The standard purification process involves dissolving the CTA in water at elevated temperatures and pressures, followed by catalytic hydrogenation. fibre2fashion.comgoogle.com

In this purification step, the aqueous solution of CTA is treated with hydrogen gas over a noble metal catalyst, typically palladium on a carbon support. lcacommons.govfibre2fashion.comepo.org This hydrogenation process selectively converts the problematic 4-carboxybenzaldehyde (4-CBA) impurity into p-toluic acid. fibre2fashion.com While p-toluic acid is still an impurity, it is significantly more soluble in the aqueous solution than this compound. fibre2fashion.com

Following hydrogenation, the purified this compound is recovered through a multi-stage crystallization process where the solution is cooled, causing the high-purity TPA to precipitate while the more soluble impurities, including p-toluic acid, remain in the mother liquor. fibre2fashion.com The PTA crystals are then separated from the liquid using techniques like filtration or centrifugation, followed by washing and drying to yield the final product. fibre2fashion.com Solvent washing, using agents like p-xylene or water, can also be employed to remove residual acetic acid from the CTA cake before the main purification step. researchgate.net

Purification Strategies for Crude this compound

Hydrogenation for Impurity Reduction

Crude this compound (CTA), typically produced through the liquid-phase air oxidation of p-xylene, contains various impurities that are unsuitable for direct use in polyester (B1180765) production. google.comepa.gov A critical impurity is 4-carboxybenzaldehyde (4-CBA), which acts as a chain terminator during polymerization and imparts undesirable color to the final product. researchgate.net To achieve the high purity required for polymer-grade this compound (PTA), a purification process involving catalytic hydrogenation is employed. google.comgoogle.comhscatalysts.com

The core of this purification technique is the selective hydrogenation of 4-CBA to more easily separable compounds, primarily p-toluic acid, which is more soluble in the process solvent (typically water) and can be removed during the crystallization stage. researchgate.net This process is conducted by dissolving the crude this compound in water at elevated temperatures (ranging from 250°C to 350°C) and pressures to form a solution. google.com This aqueous solution is then passed through a fixed-bed reactor containing a heterogeneous catalyst in the presence of hydrogen. google.comresearchgate.net

The most commonly used catalysts for this hydrogenation are palladium-based, particularly palladium supported on activated carbon (Pd/C). researchgate.nethscatalysts.comresearchgate.net The catalyst's performance is crucial for efficiently reducing the 4-CBA content to the parts-per-million (ppm) level required for PTA, typically below 25 ppm. researchgate.netresearchgate.net Studies have shown that a 0.5 wt. % Pd/C catalyst can effectively reduce 4-CBA content from initial concentrations of around 2100 ppm to as low as 5.5 ppm. researchgate.net The reaction rate is influenced by several factors, including catalyst loading, hydrogen partial pressure, and reaction temperature. semanticscholar.org

| Catalyst | Initial 4-CBA (ppm) | Final 4-CBA (ppm) | Key Observation |

|---|---|---|---|

| 0.3 wt. % Pd/FMWCNT | 2100 | 5.5 | Sufficient for high removal without excessive hydrogenation of TA. researchgate.net |

| 0.5 wt. % Pd/C (Commercial) | - | 23 | Showed some excessive hydrogenation of TA, leading to lower selectivity. researchgate.net |

| Pd-Sn/FMWCNT | - | - | Enhanced selectivity by decreasing the decarbonylation rate of 4-CBA. researchgate.net |

Catalyst Deactivation in Purification Processes

A significant operational challenge in the hydrogenation purification of this compound is the deactivation of the Pd/C catalyst over time. researchgate.net This gradual loss of activity is a primary concern in industrial PTA production plants, as it necessitates catalyst replacement and results in process downtime. researchgate.netresearchgate.net The primary mechanism of irreversible deactivation for Pd/C catalysts in this process is sintering of the palladium particles. researchgate.netunito.it

Sintering involves the thermal agglomeration of small palladium crystals into larger ones, leading to a significant reduction in the active metal surface area. unito.it This loss of palladium surface area directly correlates with a decrease in catalytic activity, as fewer sites are available for the hydrogenation reaction. unito.it Studies on aged catalysts from various industrial plants have confirmed that Pd sintering is a common phenomenon, regardless of the specific nature or amount of contaminants present in the feedstock. researchgate.net The catalyst's lifetime in an industrial setting is finite, with estimates suggesting a lifespan of approximately 360-365 days before its performance drops below acceptable levels. researchgate.net

Other factors can also contribute to catalyst deactivation, although they are often considered secondary to sintering. These include:

Poisoning: Strong chemisorption of impurities from the feed stream onto the active palladium sites can block them from reactants. chemcatbio.orgscispace.com

Fouling: The physical deposition of carbonaceous materials (coke) or other species from the fluid phase can block catalyst pores and cover active sites. scispace.comyoutube.commdpi.com

Structural Damage: Prolonged exposure to high temperatures and the aqueous environment can cause physical changes to the carbon support, such as pore collapse, which reduces the number of accessible active sites. youtube.com

| Deactivation Mechanism | Description | Primary Consequence |

|---|---|---|

| Sintering | Thermal agglomeration of metal particles. researchgate.netunito.it | Loss of active metal surface area. unito.it |

| Poisoning | Strong chemisorption of impurities on active sites. chemcatbio.orgscispace.com | Blocking of catalytic sites. scispace.com |

| Fouling | Physical deposition of substances on the catalyst surface. scispace.com | Blockage of pores and active sites. scispace.com |

Advanced and Sustainable Synthesis Routes

Bio-based this compound Production

In response to growing environmental concerns and the desire to move away from fossil fuel dependence, significant research has focused on developing routes to produce "bio-based" this compound from renewable resources. researchgate.net The goal is to create a 100% renewable polyethylene (B3416737) terephthalate (B1205515) (PET) by synthesizing both of its monomers, this compound and ethylene (B1197577) glycol, from biomass. semanticscholar.orgslideshare.net

Utilization of Renewable Feedstocks (e.g., Carbohydrates, Lignin, 5-hydroxymethylfurfural)

A variety of renewable feedstocks are being explored as starting materials for bio-based this compound. These are primarily derived from the major components of lignocellulosic biomass: carbohydrates (cellulose and hemicellulose) and lignin. researchgate.net

One of the most promising platform chemicals derived from carbohydrates is 5-hydroxymethylfurfural (B1680220) (HMF). pnas.org HMF can be produced from the dehydration of sugars like glucose and fructose. pnas.org Several pathways have been developed to convert HMF and its oxidized derivatives into precursors for this compound. For instance, oxidized HMF derivatives can react with ethylene over solid Lewis acid catalysts to form intermediates that are then oxidized to this compound. pnas.orgnih.gov

Lignin, a complex aromatic polymer found in plant cell walls, is another abundant and underutilized renewable feedstock. Its inherent aromatic structure makes it an attractive starting point for producing aromatic chemicals like this compound. researchgate.net Additionally, terpenes, which can be sourced from pine trees or produced via fermentation of biomass, can be converted to p-cymene, which is then oxidized to this compound. nih.gov

Enzymatic Pathways for this compound Precursors

Biocatalysis offers a green and highly specific alternative to traditional chemical conversions. Enzymes are being investigated and engineered for two main purposes in the context of this compound: the degradation of existing PET waste into its constituent monomers and the synthesis of bio-based precursors. nih.govnih.gov

Enzymes such as PETase and MHETase, originally discovered in the bacterium Ideonella sakaiensis, can hydrolyze PET polymer into this compound and ethylene glycol. mdpi.com This enzymatic recycling can provide a source of this compound from post-consumer plastic waste. nih.gov

Furthermore, microorganisms can be engineered to produce key precursors for this compound from simple sugars. A notable example is the production of muconic acid through fermentation. google.comnih.gov Specific isomers of muconic acid, such as the trans,trans-isomer, are valuable intermediates that can be converted to this compound. google.comtechnologypublisher.com Metabolic engineering of bacteria like Pseudomonas putida has been successful in converting PET hydrolysate directly into muconic acid. nih.gov Research has also identified enzymes like terephthalate-1,2-dioxygenase, which is the first enzyme in the bacterial metabolic pathway for this compound, indicating nature's own routes for processing this compound. mdpi.com

Diels-Alder Reactions in Bio-based Synthesis

The Diels-Alder reaction is a powerful tool in organic chemistry for forming six-membered rings, making it exceptionally well-suited for constructing the benzene (B151609) ring of this compound from biomass-derived precursors. researchgate.netpnas.org This strategy is a cornerstone of many proposed routes for bio-based this compound synthesis. researchgate.net

A common approach involves using a furanic compound derived from biomass as the diene. pnas.org For example, 5-hydroxymethylfurfural (HMF) can be converted into various furanic dienes. These dienes then undergo a [4+2] cycloaddition reaction with a dienophile, such as ethylene or acrylic acid, to create a bicyclic intermediate. pnas.orgnih.gov A subsequent dehydration or aromatization step yields the desired substituted benzene ring, which can then be oxidized to this compound. pnas.orgnih.gov

Significant research has focused on reacting oxidized derivatives of HMF, such as 5-(hydroxymethyl)furoic acid (HMFA), with ethylene using solid acid catalysts like Sn-Beta or Zr-Beta zeolites to produce this compound intermediates. semanticscholar.orgnih.gov Another important pathway involves the isomerization of biologically produced cis,cis-muconic acid to trans,trans-muconic acid, which can readily react with dienophiles like acetylene via a Diels-Alder reaction to form a precursor that is easily oxidized to this compound. google.comtechnologypublisher.com

| Diene (Biomass-derived) | Dienophile | Catalyst/Conditions | Key Intermediate Product |

|---|---|---|---|

| 5-(hydroxymethyl)furoic acid (HMFA) | Ethylene | Sn-Beta zeolite, 190°C semanticscholar.orgnih.gov | 4-(hydroxymethyl)benzoic acid (HMBA) semanticscholar.orgnih.gov |

| Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) | Ethylene | Zr-Beta zeolite semanticscholar.org | Methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) semanticscholar.org |

| trans,trans-Muconic acid | Acetylene | Thermal reaction google.com | Cyclohexa-2,5-diene-1,4-dicarboxylate google.com |

| Sorbic acid | Acrylic acid | Dehydrogenation/decarboxylation nih.gov | p-Toluic acid nih.gov |

Photocatalytic Oxidation of para-Xylene

Photocatalytic oxidation presents a sustainable alternative for TPA production, operating under mild conditions of temperature and pressure, thereby reducing the energy consumption and environmental impact associated with traditional methods. mdpi.com This technique utilizes semiconductor materials that, upon absorption of light, generate electron-hole pairs that drive the oxidation of para-xylene.

Heterogeneous photocatalysis employs a solid photocatalyst suspended in the reaction medium. The efficiency of these systems is highly dependent on the properties of the photocatalyst, such as its ability to absorb light, separate charge carriers, and provide active sites for the reaction.

Several materials have been investigated as heterogeneous photocatalysts for the selective oxidation of para-xylene. For instance, cerium oxide (CeO₂) nanoparticles have been utilized for the aqueous-phase oxidation of para-xylene, eliminating the need for hazardous bromide promoters and acetic acid solvents. mdpi.com Under mild conditions (1 bar O₂ pressure; 70 °C), a TPA yield of 30–40% was achieved after 25 hours, with p-toluic acid and 4-carboxybenzaldehyde as the other major products. mdpi.com The catalytic activity of CeO₂ is attributed to the generation of an aralkoxyl radical through the interaction of an adsorbed para-xylene adduct with molecular oxygen at oxygen vacancies on the catalyst surface. mdpi.com

Another notable example is the use of a graphitic carbon nitride (g-C₃N₄) nanocomposite with iron vanadate (FeVO₄). Under visible light irradiation (λ > 420 nm) at room temperature, an FeVO₄/g-C₃N₄ nanocomposite (3:7 weight ratio) yielded 34.4% p-tolualdehyde, a key intermediate in TPA synthesis, after 4 hours. mdpi.com

The performance of various heterogeneous photocatalysts is summarized in the table below.

| Photocatalyst | Reaction Conditions | p-Xylene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| CeO₂ nanoparticles | 70 °C, 1 bar O₂, 25 h | - | - | 30-40 | mdpi.com |

| FeVO₄/g-C₃N₄ | 20-25 °C, visible light, 4 h | - | - | 34.4 (p-tolualdehyde) | mdpi.com |

| TiO₂ | - | 0.6 | 3.9 | - | mdpi.com |

Note: The yield for FeVO₄/g-C₃N₄ is for p-tolualdehyde, an intermediate in this compound synthesis.

Hybrid catalysts, which combine multiple components to enhance photocatalytic activity, have shown significant promise in the selective oxidation of para-xylene. These systems are designed to improve light absorption, promote charge separation, and increase the number of active sites.

A composite catalyst of titanium dioxide (TiO₂) and cadmium sulfide (CdS) with nickel (Ni) nanospheres has been developed for the dual purpose of hydrogen production and para-xylene oxidation. mdpi.com In this system, the formation of a Schottky barrier at the TiO₂–CdS interface is crucial for trapping electrons, which promotes efficient charge separation and suppresses electron-hole recombination. mdpi.com

Another approach involves the use of a nickel foam-supported molybdenum dioxide/molybdenum phosphide (MoO₂/MoP/NF) hybrid electrocatalyst for the selective oxidation of para-xylene to TPA. mdpi.com During the reaction, the catalyst surface undergoes potential-driven reconstruction to form MoP₂O₈ and K₂Mo₂O₇ phases. The phosphorus-rich surface of MoP₂O₈ plays a critical role in modulating the adsorption strength of key intermediates. mdpi.com

The photocatalytic oxidation of para-xylene to this compound is a complex process involving several reactive oxygen species and intermediate products. The reaction mechanism is highly dependent on the specific photocatalyst employed.

For TiO₂-based photocatalysts, the process is initiated by the absorption of photons with energy greater than the bandgap of TiO₂, leading to the generation of electron-hole pairs. mdpi.com The photogenerated holes can directly oxidize adsorbed para-xylene molecules or react with water to produce highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com These hydroxyl radicals are key intermediates in the oxidation process. mdpi.com

The reaction on TiO₂ is believed to proceed via the following steps:

Generation of a benzyl radical through the oxidation of para-xylene by a hole (h⁺). mdpi.com

The benzyl radical is then attacked by hydroxyl radicals, leading to the formation of intermediates such as p-methylbenzyl alcohol and p-tolualdehyde. mdpi.com

Further oxidation of these intermediates ultimately yields this compound. mdpi.com

The crystal facet of the TiO₂ catalyst can significantly influence the reaction pathway. For instance, the {001} facet of anatase TiO₂ preferentially accumulates photogenerated holes, leading to enhanced oxidation capacity. researchgate.net

In systems using catalysts like 2-carboxyanthraquinone (AQ-COOH) under visible light, the photo-excited catalyst transfers an electron to molecular oxygen, producing superoxide radical anions (•O₂⁻). These can then react with holes to generate singlet oxygen (¹O₂), which participates in the oxidation of para-xylene. mdpi.com

Hydrothermal Synthesis of this compound

Hydrothermal synthesis offers a green alternative for TPA production by utilizing high-temperature water as the reaction medium, thereby avoiding the use of corrosive organic solvents like acetic acid. upm.edu.my This method takes advantage of the unique properties of water at elevated temperatures and pressures.

At elevated temperatures and pressures, the physicochemical properties of water change dramatically. In its subcritical (100–374 °C) and supercritical (>374 °C, >22.1 MPa) states, water exhibits a lower dielectric constant and reduced polarity, making it an excellent solvent for nonpolar organic compounds like para-xylene. researchgate.netresearchgate.net This enhanced solubility of reactants facilitates a homogeneous reaction environment.

The solubility of this compound in water also increases significantly with temperature, which is beneficial for the reaction and subsequent product separation. elsevierpure.com Studies have shown that the hydrothermal oxidation of para-xylene can achieve high yields of TPA, with one study reporting an optimal yield of 94.56% at 350 °C in the presence of an oxidant and a catalyst. upm.edu.my The reaction is sensitive to conditions such as temperature and oxidant concentration. upm.edu.my

Catalysts play a crucial role in the efficiency and selectivity of hydrothermal TPA synthesis. Transition metal catalysts, similar to those used in the conventional AMOCO process, have been found to be effective in high-temperature water.

Manganese bromide (MnBr₂) has been successfully employed as a catalyst in the hydrothermal oxidation of para-xylene. upm.edu.myresearchgate.net In combination with an oxidant such as hydrogen peroxide (H₂O₂), MnBr₂ can effectively catalyze the conversion of para-xylene to TPA. upm.edu.my The catalytic mechanism in the hydrothermal environment is believed to follow a free-radical pathway, similar to the AMOCO process, where the catalyst facilitates the generation of radicals that initiate the oxidation of the methyl groups of para-xylene. upm.edu.my

Research has demonstrated that high yields of TPA (>80%) can be achieved at 300 °C using a MnBr₂ catalyst. researchgate.netacs.org The concentration of the catalyst and the oxidant are key parameters that influence the reaction yield. upm.edu.myacs.org

Recovery of this compound via Hydrothermal Liquefaction

Hydrothermal liquefaction (HTL) is an emerging thermochemical process that utilizes hot, compressed water in its sub- or supercritical state to break down polymeric materials into smaller molecules. This method is particularly effective for the chemical recycling of plastic waste, such as polyethylene terephthalate (PET), to recover its constituent monomers. nih.govnih.gov In the context of PET, HTL facilitates hydrolysis, where water acts as both a solvent and a reactant, to yield this compound (TPA) and ethylene glycol (EG). polito.it

The process is advantageous as it can handle heterogeneous and wet waste streams, eliminating the need for extensive pre-sorting or drying. researchgate.net Research has demonstrated that HTL can effectively depolymerize PET to recover TPA with high yields and purity. digitellinc.com The reaction typically occurs at temperatures between 250°C and 350°C. digitellinc.com Under these conditions, the properties of water change, allowing it to efficiently hydrolyze the ester bonds in the PET structure. researchgate.net

Studies have shown that TPA can be recovered as a solid product with high purity after the HTL process, making it suitable for the synthesis of new virgin PET. nih.govdigitellinc.com For instance, experiments on the sunken fraction of a densified post-consumer plastic mix, which is rich in PET, yielded over 76% TPA in the solid fraction when processed at 345°C. nih.gov Similarly, a two-stage HTL process on a multilayer film of LLDPE-PET at 325°C resulted in a 94% recovery of TPA from the PET fraction. polito.it The process shows promise for valorizing complex plastic waste that is otherwise difficult to recycle mechanically. polito.itpolito.it

Table 1: this compound Recovery via Hydrothermal Liquefaction of PET-containing Waste

| Feedstock | Temperature (°C) | Time (min) | TPA Yield/Recovery (%) | Source |

|---|---|---|---|---|

| Densified Post-consumer Plastic Mix (PET fraction) | 345 | 20-30 | ~76 (Solid Yield) | nih.gov |

| LLDPE-PET Multilayer Film | 325 | 20 | 94 | polito.it |

| PET with Cellulose Additive | 250 | N/A | Increased TPA yield (synergistic interaction) | digitellinc.com |

| 50/50 PET/Cotton Textile Mixture | 325 | N/A | up to 91 | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In response to the environmental impact of conventional this compound production, significant research has focused on developing "green" synthesis routes. rsc.orgresearchgate.net These approaches aim to increase efficiency, reduce waste, and utilize more sustainable feedstocks and reaction conditions compared to traditional methods like the Amoco Mid-Century process, which relies on heavy metal catalysts and acetic acid as a solvent. acs.orgacs.org Innovations in this area include novel reactor designs and the application of alternative energy sources to drive chemical reactions more efficiently. nih.govresearchgate.net

Spray Process Concepts for Enhanced Sustainability

A promising green alternative to conventional TPA production is the spray process. acs.orgresearchgate.net Developed by researchers at the Center for Environmentally Beneficial Catalysis (CEBC), this method involves dispersing a reaction mixture of p-xylene and a dissolved catalyst as fine droplets into a continuous vapor phase containing an oxidant like oxygen. researchgate.net This technique dramatically enhances the gas-liquid mass transfer, which helps to prevent oxygen starvation in the liquid phase—a common issue in traditional stirred tank reactors that leads to incomplete oxidation and the formation of impurities like 4-carboxybenzaldehyde (4-CBA). researchgate.net

The spray process can produce high-purity TPA (with less than 25 ppm of 4-CBA) in a single step at approximately 200°C and 15 bar. acs.orgresearchgate.net A key advantage of this method is the elimination of the subsequent hydrogenation step that is required in the conventional process to purify the crude TPA. acs.orgacs.org This simplification leads to significant economic and environmental benefits. Plant-scale simulations indicate that the spray process can reduce capital costs by up to 55% and operating costs by 16% compared to the Mid-Century process. acs.orgacs.org The avoidance of the energy-intensive hydrogenation step also lowers adverse environmental impacts, including global warming potential and acidification. acs.org

Table 2: Comparison of Conventional vs. Spray Process for TPA Production

| Parameter | Conventional Mid-Century (MC) Process | CEBC Spray Process | Source |

|---|---|---|---|

| Reaction Steps | Two-step (Oxidation + Hydrogenation) | Single-step (Oxidation) | acs.orgresearchgate.net |

| Reactor Type | Continuously Stirred Tank Reactor (CSTR) | Spray Reactor | researchgate.netfit.edu |

| Operating Temperature | ~200°C | ~200°C | acs.org |

| Operating Pressure | ~15 bar | ~15 bar | acs.org |

| Key Impurity | 4-carboxybenzaldehyde (4-CBA) | Significantly reduced 4-CBA (<25 ppm) | researchgate.net |

| Capital Cost Reduction | Baseline | ~55% | acs.orgacs.org |

| Operating Cost Reduction | Baseline | ~16% | acs.orgacs.org |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction time, energy consumption, and often leading to increased product yields compared to conventional heating methods. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of various this compound derivatives. mdpi.com The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating, which can accelerate reaction rates. aliyuncs.com

In one comparative study, the synthesis of symmetrical dithioamides of this compound was performed using both conventional heating and microwave irradiation. mdpi.com The microwave-assisted approach was employed for the entire multi-step pathway, starting from α-amino acids. The results showed that the microwave-aided methodology proceeded smoothly with satisfactory yields and offered a noticeably reduced reaction time and a simplified purification protocol. mdpi.com This method has also been demonstrated as an effective and fast screening tool for evaluating catalysts in the polymerization of TPA and ethylene glycol to form PET, achieving the preparation of medium-length polymer chains in under an hour. magritek.comresearchgate.net

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for TPA Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source |

|---|---|---|---|

| Reaction Time | Significantly longer | Noticeably reduced | mdpi.com |

| Reaction Yield | Baseline | Slightly increased | researchgate.net |

| Energy Consumption | Higher | Reduced | researchgate.net |

| Purification Protocol | Standard | Simplified | mdpi.com |

Derivatives and Functionalization of Terephthalic Acid

Synthesis of Terephthalic Acid Derivatives

The carboxyl groups of this compound are the primary sites for chemical modification, allowing for the creation of esters, amides, and other functionalized molecules.

Esterification is a fundamental reaction of this compound, most notably with alcohols to form esters. The reaction of this compound with an alcohol, such as 2-ethylhexanol, in the presence of a catalyst, yields bis(2-ethylhexyl) terephthalate (B1205515) (DOTP), a common non-phthalate plasticizer. This direct esterification process is often favored for its chemical purity, as it avoids the formation of mixed-ester byproducts. oxoplast.com The process can be carried out as a continuous process, which allows for real-time control and consistent product quality. oxoplast.com

Transesterification, or alcoholysis, is another key process where an existing ester of this compound, typically dimethyl terephthalate (DMT), is reacted with a different alcohol to produce a new ester. mychemblog.com This method is historically significant in the production of polyethylene (B3416737) terephthalate (PET), where DMT is reacted with ethylene (B1197577) glycol. mychemblog.comuseon.comwikipedia.org The reaction proceeds through the displacement of methanol (B129727), driven forward by its removal. mychemblog.comwikipedia.org While direct esterification of this compound has become more common, transesterification remains a relevant industrial process. useon.comjournalspub.info Catalysts, often based on metals like zinc and titanium, are typically required for efficient transesterification. mychemblog.comnih.gov

Table 1: Comparison of Esterification and Transesterification for Derivative Synthesis

| Feature | Esterification | Transesterification |

| Reactants | This compound + Alcohol | Dimethyl terephthalate + Alcohol |

| Byproduct | Water | Methanol |

| Catalyst | Acid catalyst | Metal-based catalysts (e.g., zinc, titanium) |

| Purity | High, direct formation of desired ester | Potential for mixed-ester byproducts |

| Industrial Example | Production of DOTP | Historical and current production of PET |

Amidation of this compound and its derivatives leads to the formation of terephthalamides and other nitrogen-containing compounds. These reactions typically involve reacting this compound or its more reactive derivative, terephthaloyl chloride, with amines. acs.orgacademicstrive.com For example, the reaction of terephthaloyl chloride with p-phenylenediamine (B122844) produces poly(p-phenylene terephthalamide), a high-strength aromatic polyamide. academicstrive.comprepchem.com

The synthesis of N,N'-dicyclohexyl terephthalamide (B1206420) can be achieved by reacting terephthaloyl chloride with cyclohexylamine (B46788) in the presence of an aqueous sodium hydroxide (B78521) solution. google.com Another approach involves the direct amidation of this compound with amines under various conditions. sciencemadness.orgsyxb-cps.com.cn For instance, this compound monoamide derivatives can be prepared by reacting dimethyl terephthalate with an amine in methanol with sodium methylate as a catalyst. google.comgoogle.com

Terephthalic dihydrazide is another important nitrogen-containing derivative, which can be synthesized from the reaction of dimethyl terephthalate with hydrazine (B178648) hydrate. cu.edu.egresearchgate.netinderscienceonline.com This compound serves as a precursor for various heterocyclic compounds with potential industrial applications. cu.edu.egresearchgate.netinderscienceonline.comresearchgate.net

The core structure of this compound can be functionalized to create molecules with specific properties, such as fluorescence. By starting with a substituted this compound derivative, like 2,5-dihydroxy-terephthalic acid diethyl ester, a variety of dyes can be synthesized. acs.org These dyes can be highly colored and exhibit fluorescence in both solution and solid states. acs.org

For example, reacting a substituted this compound core with other aromatic compounds can lead to the formation of complex fluorophores. acs.orgresearchgate.net The functional groups on the this compound backbone can be modified to tune the absorption and emission wavelengths of the resulting dye. vulcanchem.com Furthermore, amino-functionalized this compound, or 2-aminothis compound, can be used as a ligand to create metal-organic frameworks (MOFs) that exhibit fluorescence, which can be used as sensors. rsc.org A facile method has been reported for creating a this compound-based organic fluorophore with tunable emission colors by using ascorbic acid and a copper catalyst. acs.org

This compound as a Building Block in Polymer Science

This compound is a cornerstone monomer in the field of polymer science, primarily due to its role in the production of polyesters. Its bifunctional nature allows it to react with diols to form long polymer chains with a wide range of properties and applications.

Polyethylene terephthalate (PET) is the most significant polymer derived from this compound. chemicalbook.com It is a thermoplastic polyester (B1180765) known for its strength, clarity, and recyclability, making it ubiquitous in beverage bottles, food packaging, and synthetic fibers. wkaiglobal.combritannica.com The synthesis of PET is primarily achieved through two main routes: direct esterification of purified this compound (PTA) with ethylene glycol, or a two-step transesterification process starting with dimethyl terephthalate (DMT). useon.comwikipedia.org

In the direct esterification process, PTA and an excess of ethylene glycol are reacted at high temperatures (220–260 °C) and moderate pressure. wikipedia.orgwkaiglobal.com This reaction forms the monomer bis(2-hydroxyethyl) terephthalate (BHET) and water as a byproduct. useon.comwikipedia.orgwkaiglobal.com The initial product is an oligomer mixture. google.com

The second stage is polycondensation, where the BHET and oligomers are heated to a higher temperature (around 260°C) under a vacuum. libretexts.org This step polymerizes the monomers into long PET chains, releasing ethylene glycol which is removed and recycled. wikipedia.orglibretexts.org Catalysts, such as antimony, titanium, or germanium compounds, are used to facilitate the reaction. wikipedia.orgwkaiglobal.com

The transesterification route involves the reaction of DMT with ethylene glycol at a lower temperature (150–200 °C) with a basic catalyst. mychemblog.comwikipedia.org This reaction also forms BHET, with methanol as a byproduct. mychemblog.comwikipedia.org The subsequent polycondensation step is similar to the direct esterification process. wikipedia.org

Table 2: Key Stages in PET Synthesis

| Stage | Description | Reactants | Products | Conditions |

| Esterification | Direct reaction to form monomer | Purified this compound (PTA), Ethylene Glycol (EG) | Bis(2-hydroxyethyl) terephthalate (BHET), Water | 220–260 °C, Moderate Pressure |

| Transesterification | Alternative monomer formation | Dimethyl Terephthalate (DMT), Ethylene Glycol (EG) | Bis(2-hydroxyethyl) terephthalate (BHET), Methanol | 150–200 °C, Basic Catalyst |

| Polycondensation | Polymerization of the monomer | Bis(2-hydroxyethyl) terephthalate (BHET) | Polyethylene Terephthalate (PET), Ethylene Glycol | ~260 °C, Vacuum |

While PET is the most prominent, this compound is also a monomer for other important polyesters. These are formed by reacting this compound or its derivatives with diols other than ethylene glycol.

One such example is polybutylene terephthalate (PBT). PBT is synthesized from this compound and 1,4-butanediol. google.comabsfocalpoint.nl The production process can involve the direct esterification of this compound with 1,4-butanediol. google.com PBT is a thermoplastic engineering polymer used in applications requiring high strength, rigidity, and thermal stability, such as in the automotive and electronics industries. absfocalpoint.nl

Another polyester is polytrimethylene terephthalate (PTT), which is produced from this compound and 1,3-propanediol. wikipedia.org PTT can be synthesized via condensation polymerization or transesterification. wikipedia.org It is known for its use in carpet fibers. wikipedia.org

The properties of these polyesters can be tailored by the choice of the diol comonomer, leading to a diverse family of materials with a wide range of applications.

Metal-Organic Frameworks (MOFs) using this compound Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. chemsociety.org.ngsciforum.net this compound, or benzene-1,4-dicarboxylic acid (BDC), is a widely utilized organic linker in the synthesis of MOFs. nih.govrroij.com Its popularity stems from its rigidity, size, and the terminal carboxylate groups that readily coordinate with metal nodes, providing structural stability and adequate pore space. nih.govacs.org The versatility of this compound and its derivatives allows for the creation of a vast array of MOF structures with tunable properties, leading to their investigation in numerous applications. nih.govacs.org Well-known examples of MOFs synthesized using this compound include MOF-5, the MIL series (e.g., MIL-47, MIL-53, MIL-101), and UiO-66. acs.org The synthesis of these materials can be achieved through various methods, including solvothermal and microwave-assisted techniques. chemsociety.org.ngrroij.com

Design and Tunability of MOF Structures

The design and tunability of MOF structures using this compound linkers are key to their wide range of potential applications. mdpi.com The properties of these MOFs can be tailored by modifying either the organic linker or the inorganic metal node. mdpi.com